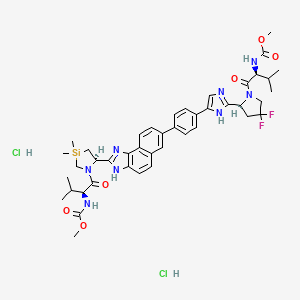
ML400
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML400 is an allosteric inhibitor of LMPTP. ML400. ML400 is potent (EC50∼1μM), selective against other phosphatases, and displays good cell-based activity as well as rodent pharmacokinetics. As such it should be a valuable tool to explore the effects of selective LMPTP inhibition in vitro and in vivo.
Applications De Recherche Scientifique
Neurosurgical Care
Machine learning (ML) has shown significant potential in improving neurosurgical care by enhancing the efficiency and precision of perioperative decision-making. ML models in neurosurgery assist in surgical treatment planning, intraoperative guidance, neurophysiological monitoring, and outcome prediction for various conditions like epilepsy, brain tumors, spinal lesions, neurovascular pathology, Parkinson’s disease, traumatic brain injury, and hydrocephalus. However, it's crucial to thoroughly validate specific ML models before their implementation in clinical neurosurgical care, considering practical and ethical issues parallel to the development of these techniques (Senders et al., 2017).
Science Assessment
ML is revolutionizing science assessment by enabling complex assessments to be used by teachers without the burden of human scoring, thereby saving time and cost. Most studies in this domain involve text recognition, classification, and scoring with a focus on constructing scientific explanations. Supervised ML, relying on attribute extraction from student work coded by humans, is the most common, emphasizing the construction of scientific explanations (Zhai et al., 2020).
Energy Economics and Finance
ML is creating new opportunities for innovative research in energy economics and finance, with applications in predicting energy prices, demand forecasting, risk management, trading strategies, data processing, and analyzing macro/energy trends. Support Vector Machine (SVM), Artificial Neural Network (ANN), and Genetic Algorithms (GAs) are among the most popular techniques used in this field, but the literature also points out certain limitations and gaps that future research needs to address (Ghoddusi et al., 2019).
Cardiovascular Imaging
ML is increasingly used in cardiology, particularly in cardiovascular imaging. It aids investigators, data scientists, authors, editors, and reviewers involved in ML research, ensuring uniform reporting of ML investigations. However, due to the complexity and flexibility of ML algorithms, inconsistencies in model performance and interpretation may occur. A comprehensive list of crucial responsibilities needs to be completed when developing ML models to reduce algorithmic errors and biases (Sengupta et al., 2020).
Food Safety
ML has proven to be useful for monitoring and predicting food safety, with applications in Bayesian networks, Neural networks, and Support vector machines. The studies in this domain have shown high prediction accuracy by the validation process, identifying avenues for future studies applying ML models for monitoring and prediction of food safety (Wang et al., 2021).
Animal Behaviour Studies
ML methodologies are ideally suited for analyzing complex behavioral data in animal behavior research, addressing the challenge of analyzing large, detailed datasets exhibiting nonlinear dependencies and unknown interactions across multiple variables. ML techniques allow for the extraction of knowledge from these data, playing a central role in translating data into scientific knowledge (Valletta et al., 2017).
Propriétés
Numéro CAS |
1908414-42-5 |
|---|---|
Nom du produit |
ML400 |
Formule moléculaire |
C24H29N3O |
Poids moléculaire |
375.516 |
Nom IUPAC |
2-(4-Methoxyphenyl)-N-(3-piperidin-1-ylpropyl)quinolin-4-amine |
InChI |
InChI=1S/C24H29N3O/c1-28-20-12-10-19(11-13-20)23-18-24(21-8-3-4-9-22(21)26-23)25-14-7-17-27-15-5-2-6-16-27/h3-4,8-13,18H,2,5-7,14-17H2,1H3,(H,25,26) |
Clé InChI |
CCEQOVGPLKQKET-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=NC3=CC=CC=C3C(NCCCN4CCCCC4)=C2)C=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ML400; ML-400; ML 400; CID 73050863; CID-73050863; CID73050863; SID 173019983; SID-173019983; SID173019983; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)



![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)
![(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B609095.png)


![3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one](/img/structure/B609101.png)

![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)

